

Theoretical and computational studies of 1,3-Dimethyladamantane

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Compound of Interest

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An In-depth Technical Guide to the Theoretical and Computational Studies of **1,3-Dimethyladamantane**

Introduction

1,3-Dimethyladamantane (1,3-DMA) is a saturated polycyclic hydrocarbon belonging to the diamondoid family.^[1] Characterized by a rigid, cage-like tricyclic structure with two methyl groups at the bridgehead positions, its molecular formula is C₁₂H₂₀.^{[1][2]} This unique and stable structure makes **1,3-Dimethyladamantane** a subject of significant interest in various scientific fields.^[3] It serves as a valuable model compound for studying the properties and reactivity of strained ring systems and is a crucial building block in organic synthesis.^{[1][3]} Notably, it is a key intermediate in the synthesis of Memantine, a pharmaceutical agent used in the treatment of Alzheimer's disease.^{[1][4]}

This technical guide provides a comprehensive overview of the theoretical and computational approaches used to investigate the structural, spectroscopic, and thermodynamic properties of **1,3-Dimethyladamantane**. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this molecule's characteristics.

Molecular Structure and Physicochemical Properties

The adamantane cage is a highly stable and symmetric hydrocarbon framework. The addition of methyl groups at the 1 and 3 positions introduces specific steric and electronic effects that influence its overall properties. The molecular structure is spatially symmetrical, which contributes to its high stability compared to its isomers like perhydroacenaphthene.[\[5\]](#)

Table 1: General and Physicochemical Properties of **1,3-Dimethyladamantane**

Property	Value	Reference
IUPAC Name	1,3-dimethyladamantane	[2]
CAS Number	702-79-4	[6]
Molecular Formula	C ₁₂ H ₂₀	
Molecular Weight	164.29 g/mol	
Appearance	Clear colourless liquid	[4]
Melting Point	-30 °C	[4]
Boiling Point	201.5 °C	[4]
Density	0.886 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.478	
Flash Point	53 °C (127.4 °F) - closed cup	

| Solubility | Low solubility in polar solvents (e.g., water); higher solubility in non-polar organic solvents (e.g., hexane, toluene).[\[3\]](#) |[\[3\]](#) |

Computational Methodologies

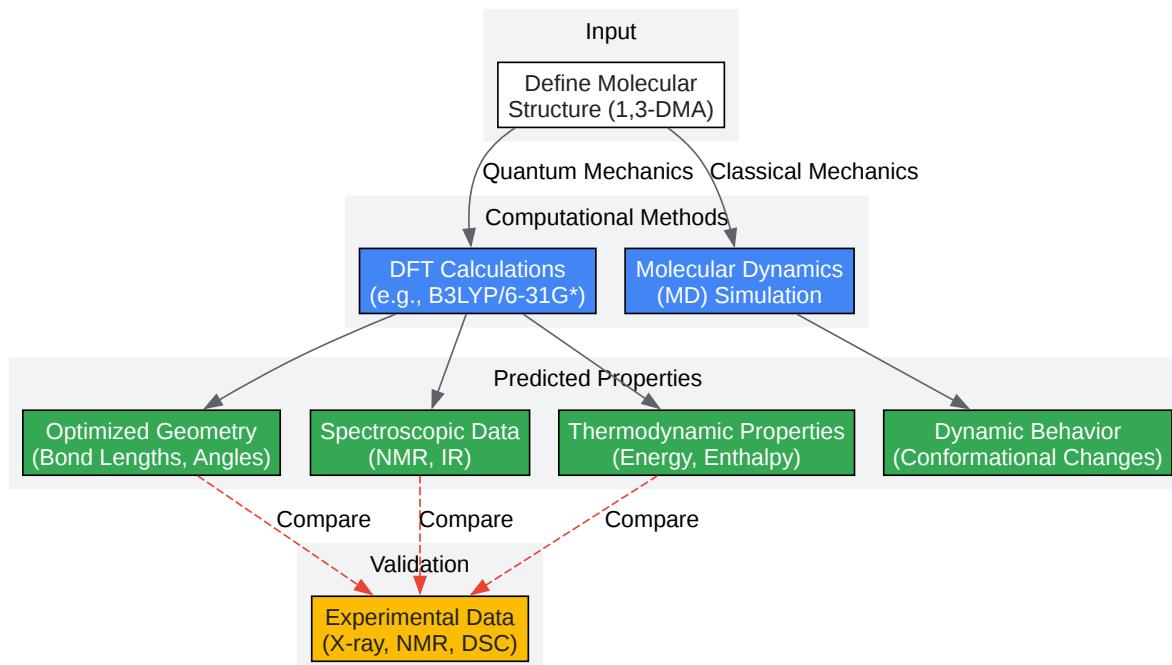
A variety of computational methods are employed to model the properties of **1,3-Dimethyladamantane**. These theoretical approaches provide insights that complement experimental findings.

- Density Functional Theory (DFT): This is a quantum mechanical method widely used to predict the electronic structure of molecules. For 1,3-DMA, DFT is ideal for geometry optimization to find the lowest energy structure, calculation of vibrational frequencies (to

predict IR and Raman spectra), and prediction of NMR chemical shifts. Common functional/basis set combinations for molecules of this type include B3LYP/6-31G(d,p).

- Molecular Mechanics (MM): This method uses classical physics to model molecular systems. It is computationally less expensive than DFT, making it suitable for rapid conformational analysis and for studying larger systems involving 1,3-DMA.
- Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of 1,3-DMA over time. This can provide insights into its conformational flexibility, interactions with solvents, and thermodynamic properties in the condensed phase.

General Computational Workflow for 1,3-Dimethyladamantane



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Caption: General computational workflow for studying **1,3-Dimethyladamantane**.

Theoretical and Experimental Data

Crystallographic and Structural Data

Experimental structural data for 1,3-DMA has been determined by X-ray diffraction.^{[7][8]} At low temperatures, it exists in a monoclinic phase, which transforms into a hexagonal plastic phase at higher temperatures.^{[7][8]} These experimental values are critical for validating the accuracy of computational geometry optimizations.

Table 2: Crystal Structure Data for **1,3-Dimethyladamantane** (Low-Temperature Phase)

Parameter	Value	Reference
Crystal System	Monoclinic	[2] [7] [8]
Space Group	P 1 21/c 1	[2] [7] [8]
a	7.7576 Å	[2]
b	12.0856 Å	[2]
c	11.7068 Å	[2]
α	90.0000°	[2]
β	112.271°	[2]
γ	90.0000°	[2]
Z	4	[2]

| Temperature | 120 K |[\[8\]](#) |

Spectroscopic Data

Spectroscopic data provides a fingerprint of the molecule's structure and bonding. Experimental spectra are available from various sources and can be accurately predicted using computational methods.

Table 3: Availability of Experimental Spectra for **1,3-Dimethyladamantane**

Spectrum Type	Source/Database	Notes
¹ H NMR	Sigma-Aldrich, ChemicalBook	Spectrum available in CDCl₃ solvent. [2] [9] [10]
¹³ C NMR	ChemicalBook	Data available. [9]
Mass Spectrometry (MS)	NIST Chemistry WebBook	Electron Ionization (EI) mass spectrum available. [2] [11]

| Infrared (IR) Spectroscopy | NIST Chemistry WebBook, PubChem | Vapor phase IR spectrum available.[\[2\]](#)[\[6\]](#) |

Thermodynamic and Kinetic Data

The thermal stability of 1,3-DMA is a critical property, particularly for its application as a high energy-density fuel.[\[12\]](#) Studies have investigated its thermal decomposition kinetics.

Table 4: Thermal Decomposition Kinetics of **1,3-Dimethyladamantane**

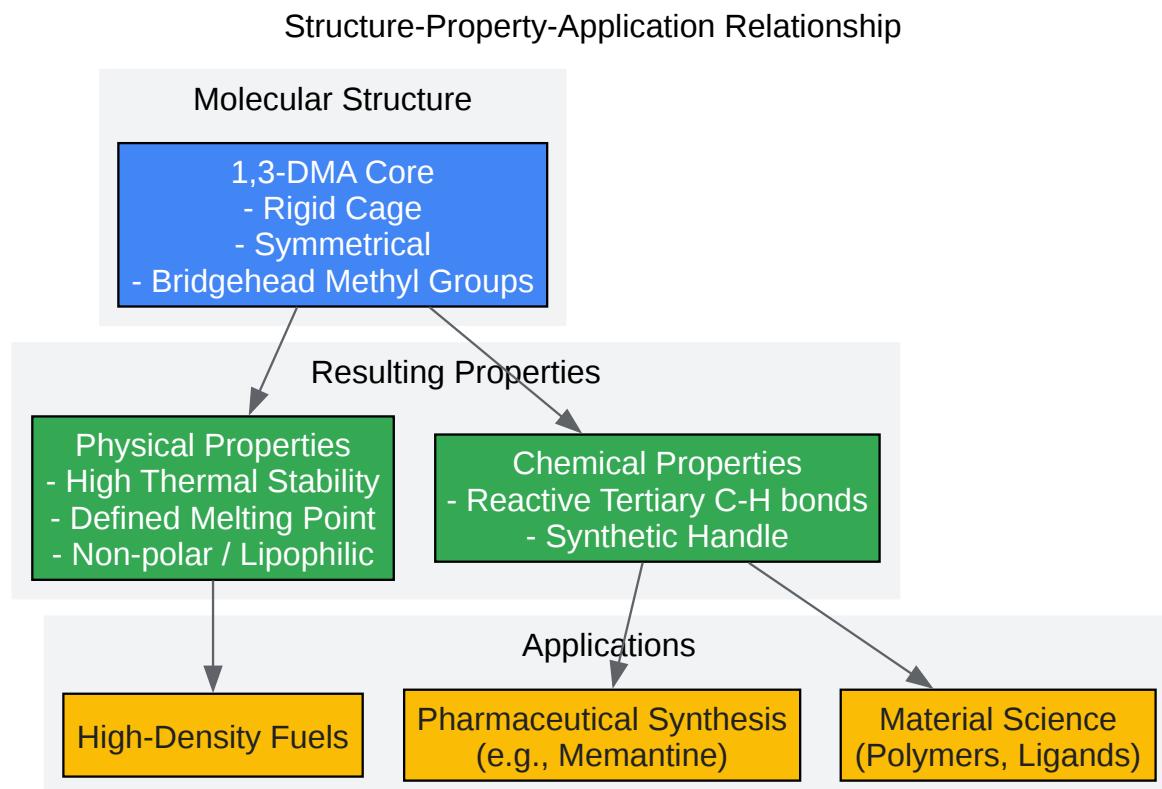
Parameter	Value	Conditions	Reference
Activation Energy (E _a)	183 kJ·mol⁻¹	Batch reactor, 693-743 K	[12]
Pre-exponential Factor (A)	$2.39 \times 10^7 \text{ s}^{-1}$	Batch reactor, 693-743 K	[12]
Rate Constant (k)	$4.00 \times 10^{-7} \text{ s}^{-1}$	at 693 K	[12]

| Rate Constant (k) | $35.19 \times 10^{-7} \text{ s}^{-1}$ | at 743 K |[\[12\]](#) |

A proposed mechanism for the thermal decomposition involves a combination of isomerization, hydrogen transfer, β -scission, and dehydrogenation to yield products like toluene and xylene.
[\[12\]](#)

Logical Relationships and Synthetic Pathways

The structure of 1,3-DMA dictates its physical properties and its utility as a synthetic precursor.

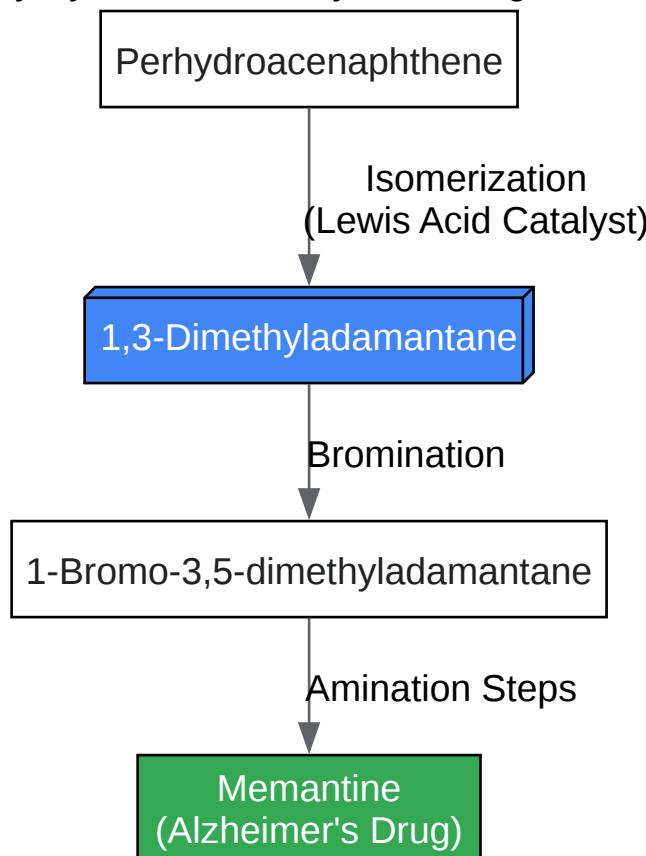


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Caption: Relationship between 1,3-DMA's structure, properties, and applications.

1,3-Dimethyladamantane is not only studied for its intrinsic properties but also as a key starting material. Its synthesis often involves the rearrangement of other polycyclic hydrocarbons.

Key Synthetic Pathways Involving 1,3-DMA

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Caption: Synthesis of 1,3-DMA and its use as a precursor for Memantine.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and building upon existing research.

X-ray Crystallography

This protocol is based on the study of polymorphism in 1,3-disubstituted adamantanes.[\[7\]](#)[\[8\]](#)

- **Crystal Growth:** Single crystals of 1,3-DMA suitable for X-ray diffraction are typically grown by slow evaporation of a solution or by sublimation.
- **Data Collection:** A selected crystal is mounted on a goniometer head. The sample is cooled to a low temperature (e.g., 120 K) to reduce thermal motion. Data is collected using a

diffractometer equipped with a suitable X-ray source (e.g., Mo K α).

- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Differential Scanning Calorimetry (DSC)

DSC is used to study the phase transitions of 1,3-DMA.[\[7\]](#)[\[8\]](#)

- Sample Preparation: A small amount of 1,3-DMA (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- Measurement: The sample and reference pans are placed in the DSC cell. The cell is heated and cooled at a controlled rate (e.g., 5-10 K/min) over the temperature range of interest.
- Data Analysis: The heat flow to the sample is measured relative to the reference. Endothermic and exothermic events, such as melting and phase transitions, appear as peaks in the DSC thermogram. The temperature and enthalpy of these transitions are determined by integrating the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This is a standard protocol for obtaining ¹H and ¹³C NMR spectra.[\[10\]](#)

- Sample Preparation: Approximately 5-15 mg of **1,3-Dimethyladamantane** is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to ensure homogeneity.
- Data Acquisition: The NMR spectrum is acquired by applying a series of radiofrequency pulses and recording the resulting free induction decay (FID). A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

- Processing: The FID is Fourier transformed to produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak or tetramethylsilane).

Conclusion

1,3-Dimethyladamantane is a molecule of considerable theoretical and practical importance. Computational studies, particularly those employing DFT methods, provide powerful tools for predicting its structural, spectroscopic, and thermodynamic properties, offering excellent correlation with experimental data obtained from techniques like X-ray crystallography, DSC, and NMR. The synergy between theoretical calculations and experimental validation has deepened our understanding of this rigid hydrocarbon, reinforcing its role as a model system and as a vital intermediate in the synthesis of pharmaceuticals and advanced materials. Future studies may focus on more complex phenomena, such as its behavior at interfaces, its role in self-assembled monolayers, and the computational design of new derivatives with tailored properties for specific applications.

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